molecular formula C17H20N4O B2994910 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone CAS No. 2097857-37-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone

Cat. No.: B2994910
CAS No.: 2097857-37-7
M. Wt: 296.374
InChI Key: CHWAGBINZRNTOP-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone: is a complex organic compound featuring a triazole ring, an azetidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole ring can then be further functionalized to introduce the azetidine and phenyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the compound's complexity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Substituted azetidine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: : Its structural features suggest potential use in drug design and development.

  • Industry: : It could be used in the development of new materials or catalysts.

Comparison with Similar Compounds

This compound is unique due to its combination of triazole, azetidine, and phenyl groups. Similar compounds might include other triazole derivatives or azetidine-containing molecules, but the specific arrangement and substitution pattern of this compound set it apart.

List of Similar Compounds

  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide

  • 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-N-[(2,2,2-trifluoroethyl)carbamoyl]acetamide

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWAGBINZRNTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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